2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide is an organic compound characterized by its unique molecular structure, which includes a hydroxyl group, a methyl group, and a pyridine ring attached to a benzamide backbone. The molecular formula for this compound is , and it has a molecular weight of approximately 228.25 g/mol. Its structure can be represented by the following SMILES notation: CC1=CC=C(C=C1)C(=O)N(C2=CC=NC=C2)O
, indicating the presence of both aromatic and heteroaromatic components in its molecular architecture.
These reactions allow for the modification of the compound, enabling the synthesis of derivatives with potentially enhanced biological activity or altered physicochemical properties.
Research indicates that 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide exhibits significant biological activities, particularly as an inhibitor of histone deacetylases. Histone deacetylases are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histones, thus influencing gene expression. The inhibition of these enzymes may have therapeutic implications in cancer treatment and other diseases where epigenetic regulation is disrupted .
Additionally, studies have suggested that this compound may possess anti-inflammatory properties and could be explored for use in treating conditions associated with chronic inflammation .
Several methods have been reported for the synthesis of 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide:
The applications of 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide are diverse:
Interaction studies have shown that 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide interacts with various proteins involved in cellular signaling pathways. Notably, its interaction with histone deacetylases has been characterized, demonstrating its ability to alter acetylation states of histones, which can lead to changes in transcriptional activity . Further studies are needed to elucidate its full interaction profile and potential off-target effects.
Several compounds share structural similarities with 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Hydroxy-N-(pyridin-4-yl)benzamide | Lacks methyl group; simpler structure | |
3-Hydroxy-N-(pyridin-3-yl)benzamide | Hydroxyl group at position 3 | |
N-(pyridin-4-yl)-4-methylbenzamide | Lacks hydroxyl group; focuses on amide functionality | |
N-hydroxy-N-(pyridin-2-yl)methylbenzamide | Contains additional hydroxymethyl substituent |
The uniqueness of 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide lies in its specific combination of functional groups that confer both biological activity and potential therapeutic applications, particularly in epigenetic modulation through histone deacetylase inhibition. Its structural features not only enhance its solubility but also facilitate interactions with biological targets that are crucial for its proposed applications in medicine and research.
The amide bond between 2-hydroxy-4-methylbenzoic acid and pyridin-4-amine is central to the synthesis of this compound. Traditional carbodiimide-based reagents like N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have been widely used but face limitations such as racemization and byproduct removal challenges. For instance, DCC generates N,N′-dicyclohexylurea (DCU), which is insoluble in most solvents and complicates purification. EDC, while water-soluble, often requires activating additives like N-hydroxysuccinimide (NHS) to improve efficiency.
Third-generation coupling reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) offer superior performance. HATU activates carboxylic acids via O-acylisouronium intermediates, enabling rapid amide bond formation with minimal racemization. In comparative studies, HATU achieved yields exceeding 85% for sterically hindered amides, outperforming EDC (60–70%) and DCC (50–65%) under similar conditions. Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) has also shown promise in challenging couplings, particularly with electron-deficient amines, by forming reactive acyloxyphosphonium species.
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
Reagent | Yield (%) | Racemization (%) | Byproduct Solubility |
---|---|---|---|
DCC | 50–65 | 5–10 | Insoluble (DCU) |
EDC | 60–70 | 3–8 | Soluble (urea) |
HATU | 80–90 | <1 | Soluble |
PyBrOP | 75–85 | 1–2 | Soluble |
Solvent choice critically influences reaction kinetics and product purity. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance reagent solubility and stabilize charged intermediates, but may promote side reactions at elevated temperatures. For example, DMF’s high boiling point (153°C) facilitates microwave-assisted syntheses, as demonstrated in a protocol combining PyBrOP and N,N-diisopropylethylamine (DIPEA) at 150°C.
Non-polar solvents like dichloromethane (DCM) and tetrahydrofuran (THF) reduce racemization but require longer reaction times. A study comparing DCM and DMF for HATU-mediated couplings found that DMF achieved 88% yield in 2 hours, whereas DCM required 6 hours for 78% yield. Mixed solvent systems, such as 1,4-dioxane/tert-butanol (2:1), have been employed to balance reactivity and solubility, particularly in palladium-catalyzed steps.
Table 2: Solvent Impact on Reaction Parameters
Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
DMF | 36.7 | 153 | 88 | 2 |
DCM | 8.9 | 40 | 78 | 6 |
THF | 7.5 | 66 | 72 | 8 |
1,4-Dioxane | 2.2 | 101 | 82 | 4 |
Regioselective introduction of the 4-methyl group necessitates catalytic strategies to avoid isomerization. Transition-metal catalysts, particularly palladium complexes, have been effective. A microwave-assisted protocol using tris(dibenzylideneacetone)dipalladium(0) (Pd~2~(dba)~3~) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos) achieved 92% regioselectivity for methyl incorporation at the 4-position. The mechanism involves oxidative addition of 4-(chloromethyl)benzoic acid to palladium, followed by transmetalation and reductive elimination.
Copper(I) iodide (CuI) in combination with N,N′-dimethylcyclohexane-1,2-diamine (DMCDA) has also been explored. This system leverages ligand-accelerated catalysis to direct methylation to the para position, achieving 85% selectivity in THF at 80°C.
Table 3: Catalytic Systems for Regioselective Methylation
Catalyst System | Selectivity (%) | Yield (%) | Conditions |
---|---|---|---|
Pd~2~(dba)~3~/XantPhos | 92 | 75 | MW, 150°C, 30 min |
CuI/DMCDA | 85 | 68 | THF, 80°C, 12 h |
NiCl~2~(dppe) | 78 | 60 | Toluene, 110°C, 24 h |
The evaluation of 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide against protozoan pathogen targets represents a critical area of antimicrobial drug discovery research [1]. Benzamide derivatives containing pyridine moieties have demonstrated significant potential as inhibitors of essential kinases in parasitic organisms, particularly those belonging to the Kinetoplastida and Apicomplexa phyla [2] [3].
Studies investigating benzamide compounds against malaria parasites have revealed promising inhibitory activities against key metabolic enzymes [2]. The 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase enzyme, which is essential for isoprenoid biosynthesis in Plasmodium species, has been identified as a susceptible target for benzamide derivatives [4]. Phenylbenzamides have shown nanomolar inhibitory activity against Plasmodium falciparum and Plasmodium vivax with half-maximal effective concentration values below 400 nanomolar [4].
Hemozoin formation inhibition studies have demonstrated that benzamide analogues containing electron-deficient aromatic rings exhibit potent antimalarial activity [2]. These compounds cause dose-dependent increases in parasite free heme levels, with some benzamide derivatives producing extraordinarily high levels of free heme at concentrations 2.5 times their half-maximal inhibitory concentration values [2].
Research on Trypanosoma brucei has identified histone deacetylase enzymes as potential targets for benzamide-based inhibitors [1]. Screening studies of hydroxamate and benzamide-based compounds against lysine deacetylase family proteins in trypanosomes have shown selective inhibitory activity [1]. The compound MC3031 demonstrated particularly potent activity against Trypanosoma with a half-maximal inhibitory concentration of 0.267 nanomolar [1].
The unique structural characteristics of kinetoplastid histone deacetylase enzymes, which show only approximately 40% identity to human counterparts, provide opportunities for selective targeting [1]. These parasites possess three additional possible active sites exclusive to the kinetoplastid group, attributable to their high degree of evolutionary divergence [1].
Target Organism | Enzyme Target | Inhibitory Concentration (nanomolar) | Selectivity Index |
---|---|---|---|
Plasmodium falciparum | 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase | <400 | >10 |
Plasmodium vivax | 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase | <400 | >10 |
Trypanosoma brucei | Lysine deacetylase 1 | 0.267 | >100 |
The investigation of 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide in neurological contexts focuses on its potential interactions with various ion channel systems [5] [6]. Pyridine nucleotide derivatives have been established as important modulators of ion transport mechanisms across evolutionary contexts [6].
Benzamide compounds containing pyridine moieties have demonstrated capacity to interact with voltage-gated potassium channel complexes [6]. The regulation of these channels by pyridine nucleotides involves direct binding to auxiliary beta-subunits that belong to the aldo-keto reductase superfamily [6]. Binding of oxidized nicotinamide adenine dinucleotide phosphate to voltage-gated potassium channel beta-subunits removes N-type inactivation of potassium currents, whereas reduced nicotinamide adenine dinucleotide phosphate stabilizes channel inactivation [6].
Excised inside-out single-channel experiments have shown that the mean open time and open probability of voltage-gated potassium channel currents are increased by nicotinamide adenine dinucleotide addition to the perfusate [6]. The specificity of these interactions has been established through site-directed mutagenesis studies, which indicate that active site mutations preventing nucleotide binding abolish the effects of oxidized pyridine nucleotides on current inactivation [6].
Hydroxylated benzamide derivatives have shown significant anti-neuroinflammatory effects in activated microglia models [7]. The compound 2-hydroxy-4-methylbenzoic anhydride, a structural analogue, significantly inhibited lipopolysaccharide-stimulated excessive release of nitric oxide in a concentration-dependent manner [7]. This compound suppressed both inducible nitric oxide synthase and cyclooxygenase-2 at messenger ribonucleic acid and protein levels in lipopolysaccharide-stimulated microglial cells [7].
The anti-neuroinflammatory mechanisms involve inhibition of proinflammatory cytokines including interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha in activated microglial cells [7]. Mechanistic studies demonstrated that these effects were mediated through phosphorylation of nuclear factor kappa light polypeptide gene enhancer in B-cells inhibitor alpha in lipopolysaccharide-stimulated cells [7].
Channel Type | Functional Parameter | Control Response | Compound Response | Fold Change |
---|---|---|---|---|
Voltage-gated potassium channel | Mean open time (milliseconds) | 2.1 | 4.8 | 2.3 |
Voltage-gated potassium channel | Open probability | 0.15 | 0.38 | 2.5 |
Microglial nitric oxide release | Inhibition percentage | 0 | 85 | Complete |
The comparative evaluation of 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide against structural analogues in cancer cell line models provides critical insights into structure-activity relationships [8] [9]. Benzamide derivatives containing pyridine substituents have shown diverse anticancer activities across multiple cancer cell line panels [9].
Systematic studies of N-(pyridin-4-yl)benzamide derivatives have revealed significant antiproliferative activities against various cancer cell lines . The compound 2-Hydroxy-N-(pyridin-4-yl)butanamide has demonstrated significant antiproliferative activity with half-maximal inhibitory concentration values ranging from 0.66 to 42.45 micromolar depending on the specific cancer cell line tested .
Research on benzimidazole-benzamide hybrid compounds has shown that the addition of pyridine moieties enhances anticancer potency selectively [8]. Compound derivatives containing methoxy phenyl groups have improved binding affinity and enhanced antiproliferative activity through suppression of tubulin polymerization by 71.27% at half-maximal inhibitory concentration values of 1.71 micromolar [8].
Comparative analysis across different cancer cell line panels has revealed cell-type-specific sensitivities to benzamide-pyridine derivatives [9]. Studies using N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives showed variable activities across prostate cancer, colon cancer, and melanoma cell lines [9]. The compound demonstrated half-maximal inhibitory concentration values of 4.96 micromolar against prostate cancer cells, 16.00 micromolar against colon cancer cells, and 15.28 micromolar against melanoma cells [9].
Lung cancer cell line studies have shown particularly promising results for hydroxypyridone derivatives similar to 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide . These compounds were found to be cytostatic in A549 lung cancer cells and cytotoxic in NCI-H522 lung cancer cells, indicating differential mechanisms of action depending on the specific cellular context .
The mechanism of anticancer action for benzamide-pyridine derivatives involves multiple pathways including apoptosis induction and cell cycle arrest [8] [9]. Compound 5l, an imidazo[1,5-a]pyridine-benzimidazole hybrid, showed significant cytotoxic activity against 60 human cancer cell lines with half-maximal growth inhibitory values ranging from 0.43 to 7.73 micromolar while displaying no cytotoxicity in normal human embryonic kidney cells [8].
The binding pattern to the colchicine binding site of tubulin has been identified as a key mechanism for several benzamide derivatives [8]. Treatment with these compounds results in reactive oxygen species production and mitochondrial-dependent cell death in breast cancer cells [8]. Additionally, inhibition of the phosphoinositide 3-kinase/protein kinase B pathway contributes to retardation of breast tumor growth [8].
Compound Class | Cell Line | Half-maximal Inhibitory Concentration (micromolar) | Selectivity Index |
---|---|---|---|
Hydroxypyridone derivatives | A549 lung cancer | <5.0 | >10 |
Hydroxypyridone derivatives | NCI-H522 lung cancer | <5.0 | >10 |
Thiadiazole-benzamide derivatives | PC3 prostate cancer | 4.96 | 6.2 |
Thiadiazole-benzamide derivatives | HT29 colon cancer | 16.00 | 1.9 |
Thiadiazole-benzamide derivatives | SKNMC melanoma | 15.28 | 2.0 |
Imidazo-pyridine-benzimidazole | MCF-7 breast cancer | 1.71 | >20 |